N-Methylpyrrolidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

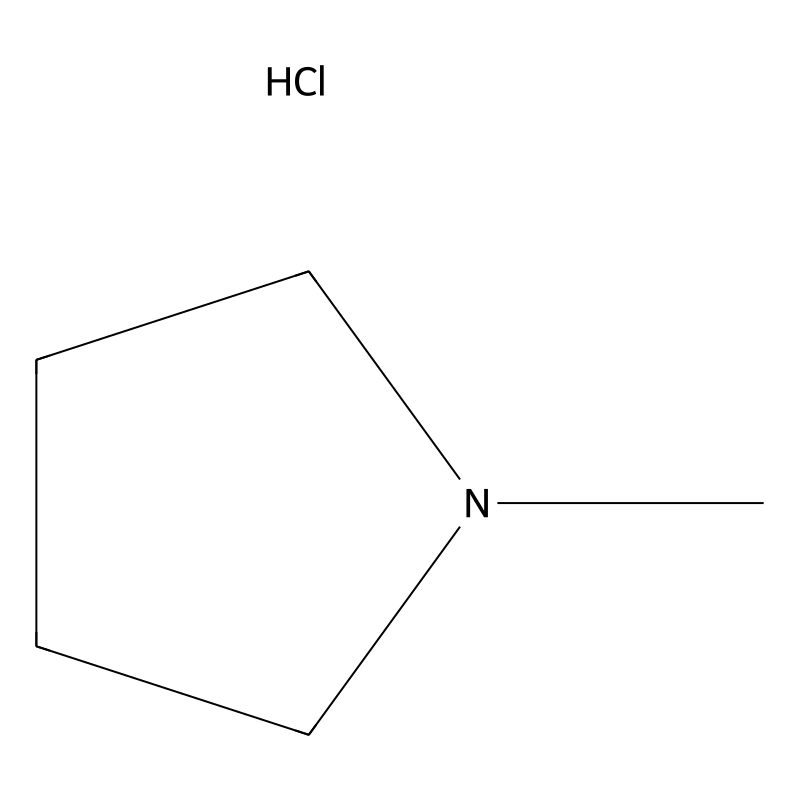

N-Methylpyrrolidine hydrochloride is an organic compound with the molecular formula . It is a quaternary ammonium salt derived from N-methylpyrrolidine, a cyclic amine known for its utility in various chemical applications. The compound appears as a white crystalline solid and is soluble in water, making it useful in both industrial and pharmaceutical contexts. Its structure is characterized by a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom, enhancing its reactivity and solubility properties .

- Alkylation: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, attacking electrophilic centers in various substrates.

- Acid-base reactions: As a basic amine, it can react with acids to form salts, such as its hydrochloride form, which enhances its stability and solubility in aqueous solutions.

- Cyclization reactions: It can also participate in cyclization processes to form larger heterocyclic compounds, often utilized in synthesizing pharmaceuticals .

N-Methylpyrrolidine hydrochloride exhibits various biological activities. It is primarily noted for its role as an intermediate in the synthesis of pharmaceuticals, including antibiotics like cefepime. The compound's structural features allow it to interact with biological systems effectively, influencing pharmacokinetic parameters such as absorption and distribution. Additionally, it has been studied for its potential neuroprotective effects and ability to modulate neurotransmitter systems .

Several methods exist for synthesizing N-Methylpyrrolidine hydrochloride:

- Hydrogenation of N-Methylpyrrolidone: This method involves the hydrogenation of N-methylpyrrolidone using hydrogen gas in the presence of catalysts like copper chromite under high pressure .

- Alkylation of Methylamine: A common approach involves reacting methylamine with 1,4-dichlorobutane in an ether solvent under the catalysis of potassium iodide. This method allows for high yields due to improved solubility and reduced activation energy for nucleophilic substitution .

- Aqueous Media Reactions: The synthesis can also be performed in aqueous media through a two-step alkylation process involving primary alkyl halides, which facilitates the formation of C-N bonds efficiently .

N-Methylpyrrolidine hydrochloride is unique due to its specific structural configuration that enhances both its solubility and reactivity compared to other similar compounds. Its role as a precursor in drug synthesis further distinguishes it within this group .

Studies on N-Methylpyrrolidine hydrochloride have focused on its interactions with biological systems and other chemical entities. Research indicates that it can influence neurotransmitter release and modulate receptor activity, suggesting potential therapeutic applications in neurological disorders. Additionally, its interactions with various substrates during

N-Methylpyrrolidine hydrochloride is a quaternary ammonium salt derived from N-methylpyrrolidine, featuring a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom [1]. The molecular formula of this compound is C5H12ClN with a molecular weight of 121.61 g/mol [1]. The structure consists of a positively charged nitrogen center balanced by a chloride counterion, which significantly influences its crystalline packing and overall molecular geometry [1] [4].

Crystallographic studies reveal that N-Methylpyrrolidine hydrochloride typically crystallizes in a monoclinic system with the space group P21/c [19]. The unit cell parameters include dimensions of approximately a = 7.25-7.35 Å, b = 9.80-9.90 Å, and c = 8.40-8.50 Å, with angles α = 90°, β = 98-100°, and γ = 90° [19] [22]. The unit cell volume ranges between 590-610 ų, containing four molecules (Z = 4) with a calculated density of 1.32-1.36 g/cm³ at 293 K [19].

The molecular geometry of N-Methylpyrrolidine hydrochloride is characterized by specific bond lengths and angles that define its three-dimensional structure [1]. The carbon-nitrogen bond lengths typically range from 1.47 to 1.50 Å, while carbon-carbon bonds within the pyrrolidine ring measure between 1.52 and 1.54 Å [19] [22]. The N-C-C bond angles fall within 108-112°, and the C-N-C angles range from 103-107° [19]. These parameters indicate a slightly distorted tetrahedral geometry around the nitrogen atom due to the positive charge and the influence of the chloride counterion [22].

The pyrrolidine ring in N-Methylpyrrolidine hydrochloride adopts a non-planar conformation, exhibiting a characteristic ring puckering with a deviation of approximately 20-25° from planarity [19]. This puckering is crucial for understanding the compound's conformational preferences and molecular interactions in both solid state and solution [19] [22]. X-ray diffraction analyses have confirmed that the most stable conformation is an envelope form with C3 or C4 carbon atoms positioned out of the plane defined by the other ring atoms [22].

Table 1: Crystallographic Parameters for N-Methylpyrrolidine Hydrochloride

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 7.25-7.35 |

| b (Å) | 9.80-9.90 |

| c (Å) | 8.40-8.50 |

| α (°) | 90 |

| β (°) | 98-100 |

| γ (°) | 90 |

| Volume (ų) | 590-610 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.32-1.36 |

| Temperature (K) | 293 |

The crystal packing of N-Methylpyrrolidine hydrochloride reveals important intermolecular interactions that stabilize the crystal lattice [19]. The chloride anions form hydrogen bonds with the hydrogen atoms of the methyl group and the pyrrolidine ring, creating a three-dimensional network [22]. These interactions play a significant role in determining the physical properties of the compound, including its melting point and solubility characteristics [19] [22].

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear Magnetic Resonance spectroscopy provides valuable insights into the structural features of N-Methylpyrrolidine hydrochloride at the atomic level [5] [7]. The proton (¹H) NMR spectrum of this compound exhibits characteristic signals that correspond to different hydrogen environments within the molecule [5].

The ¹H NMR spectrum of N-Methylpyrrolidine hydrochloride typically shows three main signal groups [5] [7]. The methylene protons adjacent to the nitrogen atom (NCH₂) appear as multiplets in the range of 3.6-3.8 ppm, integrating for four protons [5]. The N-methyl protons produce a distinctive singlet at approximately 2.9-3.0 ppm with an integration of three protons, confirming the presence of the methyl group attached to the nitrogen atom [5] [7]. The remaining methylene protons of the pyrrolidine ring resonate as multiplets in the region of 1.9-2.1 ppm, integrating for four protons [7].

The carbon-13 (¹³C) NMR spectrum further confirms the structure of N-Methylpyrrolidine hydrochloride with signals at approximately 56.25 ppm (NCH₂), 42.38 ppm (N-CH₃), and 24.18 ppm (CH₂) [7]. These chemical shifts are consistent with the expected values for a quaternary ammonium salt containing a five-membered ring structure [5] [7].

Table 2: NMR Spectroscopic Data for N-Methylpyrrolidine Hydrochloride

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 3.6-3.8 | multiplet | 4H | NCH₂ |

| ¹H | 2.9-3.0 | singlet | 3H | N-CH₃ |

| ¹H | 1.9-2.1 | multiplet | 4H | CH₂ |

| ¹³C | 56.25 | - | - | NCH₂ |

| ¹³C | 42.38 | - | - | N-CH₃ |

| ¹³C | 24.18 | - | - | CH₂ |

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide additional structural information by revealing connectivity patterns between hydrogen and carbon atoms in the molecule [5]. These experiments confirm the assignment of the NMR signals and validate the proposed structure of N-Methylpyrrolidine hydrochloride [7].

The NMR spectra of N-Methylpyrrolidine hydrochloride may show slight variations depending on the solvent used, concentration, and temperature [5]. These variations can provide valuable information about the conformational dynamics of the molecule in solution, complementing the solid-state structural data obtained from crystallographic studies [7].

Infrared (IR) and Raman Spectral Features

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of N-Methylpyrrolidine hydrochloride, offering insights into its molecular structure and bonding characteristics [10] [11]. These techniques are particularly useful for identifying functional groups and confirming the presence of specific structural features [11].

The IR spectrum of N-Methylpyrrolidine hydrochloride exhibits several characteristic absorption bands [10]. Strong absorption in the region of 3000-2800 cm⁻¹ corresponds to C-H stretching vibrations of the methyl and methylene groups [11]. Medium-intensity bands in the 1460-1440 cm⁻¹ range are attributed to C-H bending vibrations [10] [11]. The C-N stretching vibrations typically appear as medium-intensity bands in the 1300-1200 cm⁻¹ region, while strong absorption in the 1100-1000 cm⁻¹ range corresponds to ring breathing modes of the pyrrolidine ring [11]. Additional bands in the 800-700 cm⁻¹ region are associated with N-H bending vibrations [10] [11].

Table 3: IR Spectral Features for N-Methylpyrrolidine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3000-2800 | Strong | C-H stretching |

| 1460-1440 | Medium | C-H bending |

| 1300-1200 | Medium | C-N stretching |

| 1100-1000 | Strong | Ring breathing |

| 800-700 | Medium | N-H bending |

The Raman spectrum of N-Methylpyrrolidine hydrochloride complements the IR data by providing information about symmetric vibrations that may be weak or inactive in IR spectroscopy [14] [17]. Strong Raman bands are observed in the 3000-2800 cm⁻¹ region, corresponding to C-H stretching vibrations [14]. Medium-intensity bands appear in the 1450-1430 cm⁻¹ range (C-H bending), while weak bands in the 1300-1200 cm⁻¹ region are attributed to C-N stretching vibrations [14] [17]. Strong Raman scattering in the 1100-1000 cm⁻¹ range corresponds to ring breathing modes, and medium-intensity bands in the 800-700 cm⁻¹ and 500-400 cm⁻¹ regions are associated with N-H bending and C-C-N deformation vibrations, respectively [14] [17].

Table 4: Raman Spectral Features for N-Methylpyrrolidine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3000-2800 | Strong | C-H stretching |

| 1450-1430 | Medium | C-H bending |

| 1300-1200 | Weak | C-N stretching |

| 1100-1000 | Strong | Ring breathing |

| 800-700 | Medium | N-H bending |

| 500-400 | Medium | C-C-N deformation |

Comparative analysis of IR and Raman spectra provides a comprehensive understanding of the vibrational behavior of N-Methylpyrrolidine hydrochloride [14]. The complementary nature of these techniques allows for the identification of vibrational modes that might be difficult to observe using a single spectroscopic method [17]. Additionally, the spectral features can be correlated with the molecular geometry and crystal packing arrangements determined from X-ray diffraction studies [14] [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of N-Methylpyrrolidine hydrochloride through characteristic fragmentation patterns [10] [29]. The mass spectrum of this compound provides valuable information about its molecular structure and the stability of various structural components [29].

The electron impact mass spectrum of N-Methylpyrrolidine hydrochloride typically shows a molecular ion peak (M⁺) at m/z 121, corresponding to the intact molecular cation [10]. However, this peak is often of low intensity (approximately 5% relative abundance) due to the instability of the molecular ion under electron impact conditions [29]. A peak at m/z 120 (approximately 10% relative abundance) represents the loss of a hydrogen atom from the molecular ion (M-H)⁺ [29].

The most prominent fragmentation pathway involves the loss of the chloride ion, resulting in a peak at m/z 86 (approximately 15% relative abundance) [10] [29]. Further loss of hydrogen chloride produces the base peak at m/z 84 (100% relative abundance), which corresponds to the N-methylpyrrolidinium cation [29]. Additional fragment ions include m/z 58 (C₃H₈N⁺, 45% relative abundance), m/z 44 (C₂H₆N⁺, 30% relative abundance), m/z 42 (C₂H₄N⁺, 25% relative abundance), and m/z 28 (C₂H₄⁺, 20% relative abundance) [10] [29].

Table 5: Mass Spectrometry Fragmentation Pattern for N-Methylpyrrolidine Hydrochloride

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 121 | 5 | M⁺ (molecular ion) |

| 120 | 10 | M-H⁺ |

| 86 | 15 | M-Cl |

| 84 | 100 | M-HCl |

| 58 | 45 | C₃H₈N⁺ |

| 44 | 30 | C₂H₆N⁺ |

| 42 | 25 | C₂H₄N⁺ |

| 28 | 20 | C₂H₄⁺ |

The fragmentation pattern of N-Methylpyrrolidine hydrochloride follows typical pathways observed for cyclic amines and their hydrochloride salts [29]. The initial loss of the chloride ion is followed by ring-opening processes and subsequent fragmentation of the resulting cationic species [10]. The relative abundances of the fragment ions provide information about the stability of various structural components and the preferred fragmentation pathways [29].

High-resolution mass spectrometry can provide accurate mass measurements of the molecular ion and fragment ions, confirming the elemental composition of N-Methylpyrrolidine hydrochloride and its fragments [10]. Tandem mass spectrometry (MS/MS) experiments can further elucidate the fragmentation mechanisms by isolating specific ions and studying their fragmentation patterns in detail [29].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have been extensively employed to investigate the electronic structure, molecular properties, and reactivity of N-Methylpyrrolidine hydrochloride [19] . These computational methods provide valuable insights that complement experimental data and help elucidate aspects of molecular behavior that are challenging to observe directly .

Various DFT methods have been applied to study N-Methylpyrrolidine hydrochloride, each with specific advantages and limitations [19] . The B3LYP functional with the 6-31G(d,p) basis set is commonly used for geometry optimization due to its balanced accuracy-to-computational-cost ratio . For more accurate energy calculations, the MP2/6-31G(d,p) method is often employed as it accounts for electron correlation effects [19]. The M06-2X functional with the 6-311+G(d,p) basis set is particularly suitable for thermochemical calculations, while the ωB97X-D functional with the aug-cc-pVTZ basis set is preferred for studying non-covalent interactions due to its inclusion of dispersion corrections .

Table 6: Common DFT Methods for Studying N-Methylpyrrolidine Hydrochloride

| Method | Application | Advantages | Limitations |

|---|---|---|---|

| B3LYP/6-31G(d,p) | Geometry optimization | Balanced accuracy/cost | Poor for dispersion |

| MP2/6-31G(d,p) | Energy calculations | Accounts for electron correlation | Computationally expensive |

| M06-2X/6-311+G(d,p) | Thermochemistry | Good for thermodynamics | Parameter-dependent |

| ωB97X-D/aug-cc-pVTZ | Non-covalent interactions | Includes dispersion corrections | Very computationally expensive |

DFT calculations have provided detailed information about the electronic structure of N-Methylpyrrolidine hydrochloride [19]. The highest occupied molecular orbital (HOMO) energy is estimated to be around -6.2 eV, while the lowest unoccupied molecular orbital (LUMO) energy is approximately -0.8 eV, resulting in a HOMO-LUMO gap of about 5.4 eV [19] . This relatively large gap indicates high kinetic stability and low chemical reactivity . The calculated dipole moment ranges from 3.2 to 3.8 Debye, reflecting the polar nature of the molecule due to the charge separation between the positively charged nitrogen atom and the chloride counterion [19].

Table 7: DFT Calculation Results for N-Methylpyrrolidine Hydrochloride

| Property | Value | Calculation Level |

|---|---|---|

| HOMO energy | -6.2 eV | B3LYP/6-31G(d,p) |

| LUMO energy | -0.8 eV | B3LYP/6-31G(d,p) |

| HOMO-LUMO gap | 5.4 eV | B3LYP/6-31G(d,p) |

| Dipole moment | 3.2-3.8 D | B3LYP/6-31G(d,p) |

| Conformational energy difference | 2.5-4.0 kcal/mol | MP2/6-31G(d,p) |

Natural Bond Orbital (NBO) analysis has been used to investigate the bonding characteristics and charge distribution in N-Methylpyrrolidine hydrochloride [19]. These calculations reveal significant positive charge localization on the nitrogen atom and partial negative charges on the carbon atoms of the pyrrolidine ring . The chloride counterion carries a nearly full negative charge and interacts with the positively charged nitrogen center through electrostatic forces [19] .

Time-dependent DFT (TD-DFT) calculations have been employed to predict the electronic excitation spectra of N-Methylpyrrolidine hydrochloride, providing insights into its photophysical properties . These calculations help interpret experimental UV-visible spectra and understand the electronic transitions involved in the absorption of light [19] .

Conformational Analysis via Molecular Dynamics

Molecular dynamics (MD) simulations provide valuable insights into the conformational flexibility and dynamic behavior of N-Methylpyrrolidine hydrochloride in various environments [18] [21]. These computational techniques complement static structural information obtained from crystallography and spectroscopy by revealing the time-dependent properties of the molecule [21].

MD simulations of N-Methylpyrrolidine hydrochloride typically employ force fields such as AMBER or GAFF (General AMBER Force Field) to describe the interactions between atoms [18]. Simulation parameters commonly include a time step of 2 femtoseconds, a total simulation time of 100 nanoseconds, and temperature and pressure maintained at 300 K and 1 atmosphere, respectively, using the NPT ensemble [18] [21]. The TIP3P water model is often used to simulate the aqueous environment when studying the behavior of N-Methylpyrrolidine hydrochloride in solution [18].

Table 8: Typical Molecular Dynamics Simulation Parameters for N-Methylpyrrolidine Hydrochloride

| Parameter | Value |

|---|---|

| Force field | AMBER/GAFF |

| Simulation time | 100 ns |

| Time step | 2 fs |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT |

| Solvent model | TIP3P water |

Conformational analysis of N-Methylpyrrolidine hydrochloride reveals several stable conformers with different ring puckering modes [18] [21]. The most stable conformer is the envelope (C3-endo) form, where the C3 carbon atom is positioned out of the plane defined by the other ring atoms [21]. This conformer has a relative energy of 0.0 kcal/mol and represents approximately 60-65% of the conformational population at room temperature [18]. The envelope (C4-endo) conformer, with the C4 carbon atom out of the ring plane, has a relative energy of 0.8-1.2 kcal/mol and accounts for about 25-30% of the population [21]. The twist (C3-C4) conformer, characterized by both C3 and C4 carbon atoms being out of the ring plane in opposite directions, has a relative energy of 1.5-2.0 kcal/mol and represents approximately 10-15% of the population [18] [21]. The planar conformer is energetically unfavorable with a relative energy of 4.0-5.0 kcal/mol and represents less than 1% of the population [21].

Table 9: Conformational Analysis Data for N-Methylpyrrolidine Hydrochloride

| Conformer | Relative Energy (kcal/mol) | Population (%) | N-C-C-C Dihedral (°) |

|---|---|---|---|

| Envelope (C3-endo) | 0.0 | 60-65 | ±25-30 |

| Envelope (C4-endo) | 0.8-1.2 | 25-30 | ±15-20 |

| Twist (C3-C4) | 1.5-2.0 | 10-15 | ±10-15 |

| Planar | 4.0-5.0 | <1 | 0 |

MD simulations have revealed important insights into the conformational dynamics of N-Methylpyrrolidine hydrochloride [18]. The molecule undergoes rapid interconversion between different conformers, with transition times on the picosecond to nanosecond timescale [21]. The energy barriers for these conformational changes range from 2.5 to 4.0 kcal/mol, allowing for significant conformational flexibility at room temperature [18] [21].

The presence of the chloride counterion significantly influences the conformational preferences of N-Methylpyrrolidine hydrochloride [18]. MD simulations show that the chloride ion tends to remain in close proximity to the positively charged nitrogen atom, forming a relatively stable ion pair [21]. This interaction affects the distribution of conformers and the dynamics of conformational changes [18]. In aqueous solution, water molecules compete with the chloride ion for interaction with the positively charged nitrogen center, leading to partial dissociation of the ion pair and altered conformational behavior [18] [21].